3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 12.8 ppm corresponds to the hydroxyl proton, while aromatic protons resonate between δ 7.5–8.2 ppm. The trifluoromethyl group induces deshielding, splitting adjacent protons into distinct multiplets.
- ¹³C NMR : The carbonyl carbon (C4) appears at δ 165 ppm, while the CF₃ carbon resonates at δ 122 ppm (q, J = 270 Hz). Aromatic carbons fall within δ 110–150 ppm.
- ¹⁹F NMR : A singlet at δ -63 ppm confirms the presence of the -CF₃ group.
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry
The molecular ion peak at m/z 218 [M]⁺ fragments via:
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°. Key structural features include:
| Parameter | Value |
|---|---|
| N–O bond length | 1.36 Å |
| C–F bond length | 1.33 Å |
| Dihedral angle (CF₃) | 12.5° relative to isoxazole plane |
The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen (N–H···O = 2.65 Å), stabilizing the planar conformation.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) computations correlate with experimental data:
Molecular Orbital Interactions
The HOMO localizes on the pyridine ring, while the LUMO resides on the isoxazole, facilitating charge-transfer interactions. The CF₃ group withdraws electron density via inductive effects, polarizing the π-system (Figure 2).
Properties
IUPAC Name |
3-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)5-4-3(13)1-2-11-6(4)14-12-5/h1-2H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUEIOXDHKDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=NO2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Cross-Coupling and Cycloisomerization
The synthesis begins with 2-chloro-3-nitropyridine derivatives, which undergo Sonogashira cross-coupling with terminal alkynes to form 2-alkynylpyridines. Subsequent cycloisomerization using iodine(I) chloride (1–2 mol%) in anhydrous toluene at 80–100°C for 6–12 hours yields 6-R-isoxazolo[4,3-b]pyridines. While this method primarily targets nitro-substituted variants, adaptation for trifluoromethyl groups requires substituting alkynes with CF₃-containing precursors. Typical yields range from 65% to 82%, with purity >95% confirmed via HPLC.
Acid-Catalyzed Fusion Reactions
A patent-documented approach employs polyphosphoric acid (PPA) as a dual solvent and catalyst for fusing 5-amino-3-methylisoxazole with ethyl trifluoroacetoacetate. At 120–140°C for 30–60 minutes, this one-pot reaction achieves 50–70% yields. The mechanism involves:
-
Protonation of the ester carbonyl to enhance electrophilicity
-
Nucleophilic attack by the amino group of the isoxazole
Functionalization of the Trifluoromethyl Group
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl trifluoroacetate | NaOEt, ethanol | 78 | 62 | 98 |
| PPA fusion | Polyphosphoric acid | 130 | 58 | 95 |
| Iodine(I) chloride | ICl, toluene | 100 | 71 | 97 |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
-
Polar aprotic solvents (DMF, DMSO) improve solubility but reduce cyclization rates due to strong coordination with intermediates.
-
Nonpolar solvents (toluene, xylene) enhance reaction rates by stabilizing transition states through hydrophobic interactions.
-
Catalyst loadings : Iodine(I) chloride >1 mol% causes overhalogenation, while <0.5 mol% stalls cyclization.
Temperature and Time Dependencies
A kinetic study of the PPA-mediated reaction revealed:
-
Activation energy : 85 kJ/mol (calculated via Arrhenius plot)
-
Optimum parameters : 130°C for 45 minutes (shorter times led to incomplete cyclization; longer durations induced decomposition).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address exothermicity in large batches, flow reactors with:
Waste Minimization Strategies
-
Solvent recovery : Distillation recovers 85% toluene from cycloisomerization reactions.
-
Acid catalyst reuse : PPA retains 80% activity after three cycles when washed with hexane.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dimethyl sulfoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H3F3N2O2
- Molecular Weight : 204.11 g/mol
- CAS Number : 1783544-01-3
The compound features a trifluoromethyl group which enhances its chemical reactivity and biological activity, making it a valuable building block in synthetic chemistry.
Chemistry
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the pyridine ring.
These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .
Biological Research
The biological activities of this compound are under investigation for various therapeutic applications:
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Its interaction with receptors could lead to modulation of biological processes, making it a candidate for drug development.
Preliminary findings indicate that the trifluoromethyl group significantly enhances binding affinity to biological targets, which is crucial for drug efficacy .
Medicinal Applications
Research is exploring the potential of this compound as a therapeutic agent for various diseases. The unique properties of this compound may allow it to act on multiple targets within biological systems:
- Anticancer Properties : Initial studies have shown promise in inhibiting cancer cell growth.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, warranting further investigation.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing this compound through cyclization reactions involving trifluoromethylated pyridine derivatives. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity. The study highlighted its potential as a precursor for more complex medicinal compounds .
In vitro studies assessed the enzyme inhibition capabilities of this compound against specific targets involved in metabolic pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its utility in developing new therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
This section compares 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol with structurally related compounds, focusing on their pharmacological activities, substituent effects, and synthetic routes.
Structural Analogs in Kinase Inhibition
Thiazolo[5,4-b]pyridine Derivatives :
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) exhibits moderate c-KIT inhibitory activity (IC₅₀ = 9.87 µM). Molecular docking reveals that the -CF₃ group occupies a hydrophobic pocket in the kinase domain, enhancing binding affinity. However, replacing the amide linker with a urea group (as in 6j ) abolishes activity, highlighting the critical role of substituent connectivity .
Isoxazolo[5,4-d]pyrimidine Derivatives :
- Compound 21k (3-(4-Fluorophenyl)-6-CF₃-substituted isoxazolo[5,4-d]pyrimidine) is synthesized via nucleophilic substitution and shows selectivity as a Toll-like receptor (TLR) agonist. Its activity depends on the 3-(trifluoromethyl)piperidine substituent, which improves solubility and receptor interaction .
Antibacterial and Antiproliferative Isoxazolo[5,4-b]pyridines
- N-Isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) and N-Isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) demonstrate antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 125–500 µg/mL). Both compounds also inhibit proliferation of MCF7 breast cancer cells (IC₅₀ = 152.56 µg/mL and 161.08 µg/mL, respectively). The sulfonamide group enhances cellular uptake and target engagement .
Cytotoxic 3-Substituted Aminoisoxazolo[5,4-b]pyridines
- 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine (V) and 3-Bromo-propionylaminoisoxazolo[5,4-b]pyridine (VI) exhibit broad-spectrum cytotoxicity against eight tumor cell lines (ID₅₀ = ~4 µg/mL). The chloroacetyl and bromo-propionyl substituents increase electrophilicity, facilitating covalent interactions with cellular targets .
Key Comparative Data Table
Substituent Effects and Design Insights
- Trifluoromethyl Group: Enhances hydrophobic interactions and metabolic stability across analogs (e.g., 6h vs. non-CF₃ derivatives in c-KIT inhibition) .
- Sulfonamide vs. Amide Linkers : Sulfonamide derivatives (e.g., 2 , 5 ) show superior antibacterial activity compared to simple amides, likely due to improved solubility and hydrogen-bonding capacity .
Biological Activity
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol (CAS Number: 1783544-01-3) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
- Molecular Formula : CHFNO
- Molecular Weight : 192.11 g/mol
- Appearance : White to light yellow powder
- Melting Point : 147.0 to 151.0 °C
- Solubility : Soluble in methanol
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit promising cytotoxicity against various cancer cell lines. In a comparative study, several compounds including isoxazolo[5,4-b]pyridine derivatives were evaluated for their anticancer properties against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines.
Key Findings:
- IC50 Values :
- Compounds exhibited IC50 values ranging from 4.4 µM to 18.1 µM against HCT-116 cells.
- Selective cytotoxicity was noted where compounds displayed lower toxicity against normal lung fibroblast cells (WI-38) compared to cancer cells, indicating a favorable therapeutic index.
| Compound | IC50 (HCT-116) | IC50 (PC3) | IC50 (WI-38) |
|---|---|---|---|
| Compound 5 | 6.3 µM | 8.0 µM | 31.1 µM |
| Compound 11 | 9.7 µM | 12.0 µM | 49.1 µM |
| Compound 14 | 5.0 µM | 10.0 µM | 35.0 µM |
| Compound 20 | 14.1 µM | Not tested | Not tested |
These results suggest that the structure of the isoxazolo[5,4-b]pyridine moiety significantly influences its anticancer activity, with certain substitutions enhancing potency.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
Research Insights:
In a study assessing the antibacterial properties of nitrogen heterocycles, it was found that certain derivatives of isoxazole exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 - 12.5 |
| Escherichia coli | >10 |
These findings indicate that modifications in the isoxazole structure can lead to enhanced antibacterial activity.
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives have been noted in various pharmacological studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokine production and reduce inflammation in preclinical models.
The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol derivatives?
- Methodological Answer : A general approach involves cyclocondensation reactions using trifluoromethyl-containing precursors. For example, derivatives with aromatic substituents (e.g., 3-nitrophenyl or 4-fluorophenyl) can be synthesized via nucleophilic substitution or coupling reactions. Reaction optimization, such as adjusting solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions), is critical for yield improvement. Purity validation (>98%) via HPLC and ESI-HRMS is recommended .
Q. How can structural purity and identity of synthesized derivatives be confirmed?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : To assess purity (>98% threshold).
- ESI-HRMS : For precise molecular weight confirmation.
- NMR (1H/13C) : To verify substituent positions and scaffold integrity.
Example: White solids or oils with defined melting points (e.g., 287.5–293.5°C) indicate high crystallinity and purity .
Q. What are the key structural features influencing the stability of this compound?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole-pyridine fused ring system provides rigidity. Substituents like 3-methylpiperidin-1-yl or isobutylamine at the 4-position improve solubility in polar solvents (e.g., ethanol/DMF mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varied substituents (e.g., aromatic rings, alkylamines) at positions 3 and 6 of the scaffold.
- Step 2 : Evaluate cytotoxicity using assays like CCK-8 on target cells (e.g., BT-474 breast cancer cells).
- Step 3 : Perform molecular docking to identify key interactions (e.g., hydrophobic pockets for 3-(trifluoromethyl)phenyl groups).
Example: Derivatives with 3-(trifluoromethyl)phenyl groups showed moderate c-KIT inhibition (IC50 = 9.87 µM) in radiometric kinase assays .
Q. What experimental designs address discrepancies in biological activity data?
- Methodological Answer :
- Replicate assays : Use multiple cell lines (e.g., BT-474 and MCF-7) to confirm target specificity.
- Control variables : Standardize assay conditions (e.g., serum concentration, incubation time).
- Cross-validate : Compare enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays.
Note: Incomplete SAR tables (e.g., missing IC50 values in Table 1 ) highlight the need for rigorous data reporting.
Q. How can computational methods enhance the design of derivatives for specific targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock to predict binding modes with targets (e.g., c-KIT or PI3Kδ).
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity.
Example: The 3-trifluoromethyl group’s hydrophobicity was computationally validated to fit c-KIT’s binding pocket .
Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
